molecular formula C16H9N3O4S B2367487 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide CAS No. 865287-86-1

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide

Cat. No.: B2367487
CAS No.: 865287-86-1
M. Wt: 339.33
InChI Key: OPAFZIGPEHIIEW-UHFFFAOYSA-N
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Description

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide is a heterocyclic compound that combines several functional groups, including a chromene, oxadiazole, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxycoumarin with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(5-phenyl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    4-oxo-N-(5-methyl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide: Contains a methyl group instead of a thiophene ring.

Uniqueness

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4S/c20-10-8-12(22-11-5-2-1-4-9(10)11)14(21)17-16-19-18-15(23-16)13-6-3-7-24-13/h1-8H,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAFZIGPEHIIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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